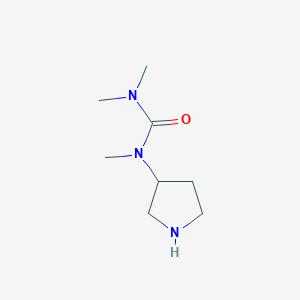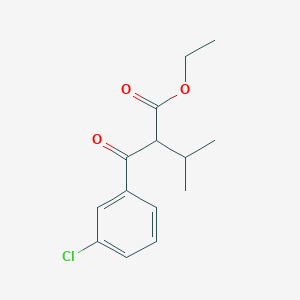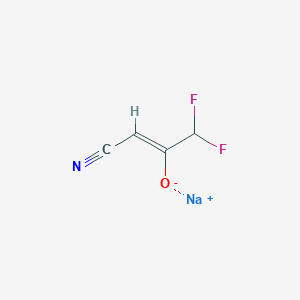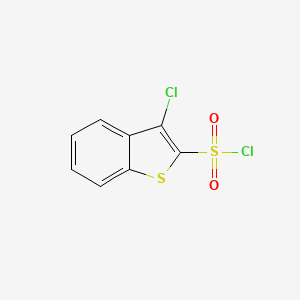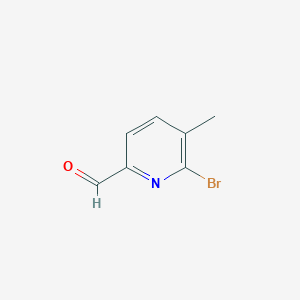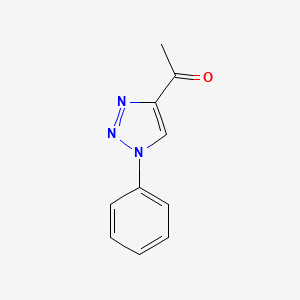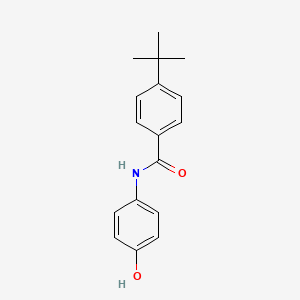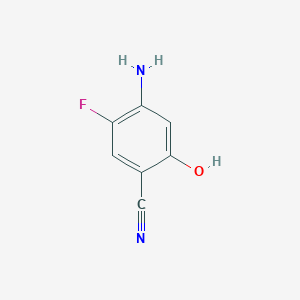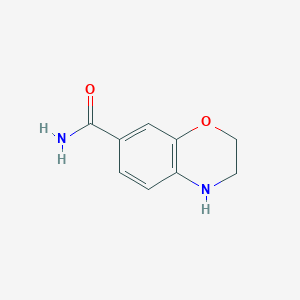
4-Bromo-5-methylisoquinolin-1(2H)-one
Descripción general
Descripción
4-Bromo-5-methylisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H8BrNO. It is a heterocyclic organic compound that belongs to the isoquinoline family. The compound has a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and neuropharmacology.
Aplicaciones Científicas De Investigación
4-Bromo-5-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research. It is commonly used in medicinal chemistry and drug discovery as a starting material for the synthesis of new compounds with potential therapeutic properties. The compound has also been used in neuropharmacology research to study the effects of various drugs on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methylisoquinolin-1(2H)-one is not well understood. However, studies have shown that the compound has an affinity for certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma receptor. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
Studies have shown that 4-Bromo-5-methylisoquinolin-1(2H)-one has a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, and it may also have anti-inflammatory and antioxidant effects. The compound has also been shown to have analgesic properties, and it may have potential as a treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromo-5-methylisoquinolin-1(2H)-one in lab experiments is its versatility. The compound can be easily modified to create new compounds with different properties. However, one of the limitations of using the compound is that it may be toxic at high concentrations, and caution should be taken when handling it.
Direcciones Futuras
There are many potential future directions for research involving 4-Bromo-5-methylisoquinolin-1(2H)-one. One area of interest is the development of new compounds based on the structure of the compound. These compounds may have potential therapeutic applications in a range of areas, including neurodegenerative diseases and chronic pain. Another area of interest is the further study of the compound's mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, the compound may have applications in the development of new imaging agents for use in medical imaging.
Propiedades
IUPAC Name |
4-bromo-5-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHFWDYFQTNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylisoquinolin-1(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


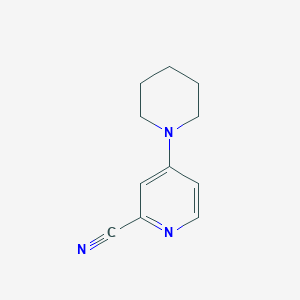
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid](/img/structure/B3377296.png)


